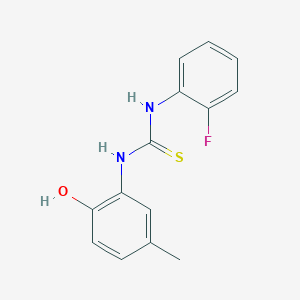![molecular formula C15H22N2O2 B4845990 N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4845990.png)
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea
描述
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as CPI-1189, is a chemical compound that has been studied for its potential therapeutic applications. This urea derivative is of interest due to its ability to modulate certain receptors in the brain, which may have implications for treating various neurological disorders. In
科学研究应用
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to modulate certain receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor. These receptors are involved in the regulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of these disorders.
作用机制
The exact mechanism of action of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea is not fully understood, but it is thought to involve modulation of the above-mentioned receptors in the brain. N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to act as an antagonist at the dopamine D2 receptor, which may have implications for the treatment of schizophrenia. It has also been shown to act as an agonist at the serotonin 5-HT2A receptor, which may have implications for the treatment of depression and anxiety disorders. In addition, N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to act as an agonist at the alpha-2 adrenergic receptor, which may have implications for the treatment of hypertension.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects in preclinical studies. For example, it has been shown to increase dopamine release in the striatum, which may have implications for the treatment of Parkinson's disease. It has also been shown to increase serotonin release in the prefrontal cortex, which may have implications for the treatment of depression and anxiety disorders. In addition, N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to decrease blood pressure in animal models, which may have implications for the treatment of hypertension.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea is that it has been shown to have a relatively high affinity for the dopamine D2 receptor, which may make it a promising candidate for the treatment of schizophrenia. However, one limitation of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea is that it has a relatively short half-life, which may make it difficult to administer in a clinical setting.
未来方向
There are several future directions for research on N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea. For example, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea, as well as its potential therapeutic applications in various neurological disorders. In addition, studies are needed to determine the optimal dosing and administration of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea in clinical settings. Finally, studies are needed to determine the potential side effects of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea, as well as its potential interactions with other medications.
属性
IUPAC Name |
1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-6-12(7-9-14)10-11-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZAIQHERRKNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-2-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4845912.png)
![5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4845918.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4845928.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4845938.png)


![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(4-ethoxyphenyl)urea](/img/structure/B4845954.png)
![2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4845963.png)

![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4845983.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4845991.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4845994.png)
![4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B4845995.png)